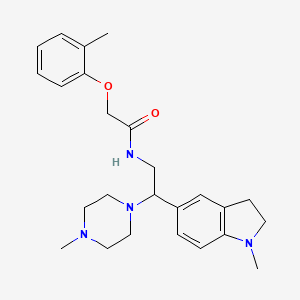

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The first paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related to the compound of interest. These compounds were synthesized with various substitutions at the carbon adjacent to the amide nitrogen and were evaluated as opioid kappa agonists. The synthesis involved exploring variations in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids .

Molecular Structure Analysis

While the exact molecular structure of the compound is not analyzed in the papers, the structure of related compounds, such as those containing pyrrolidinyl and acetamide groups, were confirmed using techniques like IR and H NMR spectroscopy. These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound "N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide." However, the synthesis of related compounds suggests that reactions such as amination, cyclization, and the use of catalysts are involved in the formation of acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the synthesis and evaluation of related compounds suggest that these properties can be inferred based on the functional groups present in the molecule, such as the acetamide group, which is known to influence the compound's solubility, boiling point, and reactivity .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Characterization

The compound's derivatives have been explored in the field of chemical synthesis, where novel derivatives are designed and synthesized. These derivatives undergo thorough structural characterization using techniques such as NMR, IR, and MS, ensuring their structural integrity and potential for further applications (Yang Jing, 2010).

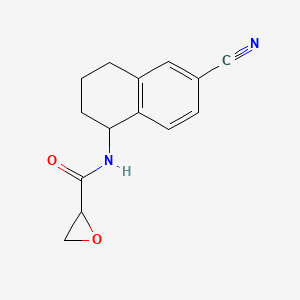

Cognitive Effects

Research has delved into the effects of similar compounds on cognitive abilities. For instance, derivatives have been synthesized and studied for their potential to influence memory ability in mice, indicating the compound's relevance in neuroscience and pharmacology (Li Ming-zhu, 2008).

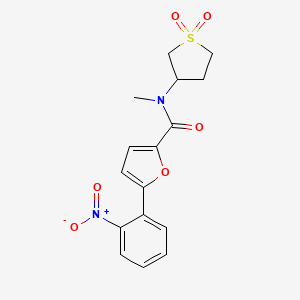

Antimicrobial and Anticholinesterase Activities

Derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. It's notable that while expectations for acetylcholinesterase inhibitory activities were high, the actual results were weak. However, some derivatives showed significant antifungal activity against specific pathogens like Candida parapsilosis (L. Yurttaş et al., 2015).

Antioxidant Activity

In coordination chemistry, pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activities. These studies not only involve chemical synthesis but also delve into the effect of hydrogen bonding in the self-assembly process of these compounds. Their significant antioxidant activities have been validated through various assays, indicating their potential in oxidative stress-related therapeutic applications (K. Chkirate et al., 2019).

Synthesis and Evaluation of Imaging Probes

Research has extended into radiopharmacy, where derivatives of the compound have been synthesized and labeled for imaging purposes. For example, studies have explored the synthesis of labeled compounds for potential use as imaging probes for certain receptors, although some results indicated limitations in their practical application due to lack of retention or specific binding (J. Prabhakaran et al., 2006).

Muscarinic Agonist Activity

Further investigations have revealed the potential of similar compounds as muscarinic agonists. These compounds have been found to mimic the effects of acetylcholine by directly binding to cholinoreceptors, indicating their potential in neurological research and possible therapeutic applications (V. Pukhalskaya et al., 2010).

Mécanisme D'action

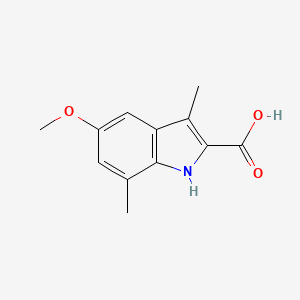

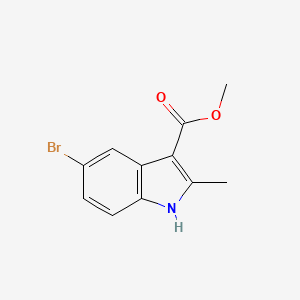

Indole derivatives are a class of compounds that have been found to possess a wide range of biological activities . They are often used in the development of new therapeutic agents due to their diverse biological and clinical applications .

Target of Action

Indole derivatives can bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its intended use. Some common modes of action include anti-inflammatory, anti-viral, anti-cancer, and anti-diabetic activities .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives can also vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .

Result of Action

The result of a compound’s action can depend on its mode of action and the biochemical pathways it affects. For example, some indole derivatives have been found to have anti-viral activity, inhibiting the replication of certain viruses .

Action Environment

The action environment can influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can all impact how an indole derivative functions .

Propriétés

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2/c1-19-6-4-5-7-24(19)31-18-25(30)26-17-23(29-14-12-27(2)13-15-29)20-8-9-22-21(16-20)10-11-28(22)3/h4-9,16,23H,10-15,17-18H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYXTEWRILTXHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)

![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)

![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)

![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)